molecular formula C11H10ClF3O2 B12074297 3-Chloro-4-(4,4,4-trifluorobutoxy)benzaldehyde

3-Chloro-4-(4,4,4-trifluorobutoxy)benzaldehyde

Cat. No.: B12074297
M. Wt: 266.64 g/mol
InChI Key: WYVYDQCZLQTCPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    3-Chloro-4-(4,4,4-trifluorobutoxy)benzaldehyde: is a chemical compound with the molecular formula CHClFO and a molecular weight of 224.56 g/mol.

  • It features a benzene ring substituted with chlorine (Cl) and a trifluoromethoxy group (CF3O) attached to the fourth carbon position.
  • This compound is used in various applications due to its unique structure and reactivity.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the reaction of 3-chlorobenzaldehyde with 4,4,4-trifluorobutanol under appropriate conditions.

      Industrial Production: While specific industrial methods may vary, manufacturers typically optimize the reaction conditions for high yield and purity.

  • Chemical Reactions Analysis

      Reactions: 3-Chloro-4-(4,4,4-trifluorobutoxy)benzaldehyde can undergo various reactions, including

      Common Reagents and Conditions: Reagents like reducing agents (e.g., NaBH), oxidizing agents (e.g., KMnO), and Lewis acids (e.g., AlCl) are often employed.

      Major Products: The specific products depend on the reaction conditions, but they typically involve modifications of the aldehyde or the trifluoromethoxy group.

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential bioactivity or as a probe in biological studies.

      Medicine: May have applications in drug discovery due to its unique structure.

      Industry: Employed in the production of specialty chemicals.

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific application.
    • It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: The combination of chlorine, trifluoromethoxy, and aldehyde functionalities makes our compound distinct.

    Remember that this information is for research purposes only and not intended for human or veterinary use

    Properties

    Molecular Formula

    C11H10ClF3O2

    Molecular Weight

    266.64 g/mol

    IUPAC Name

    3-chloro-4-(4,4,4-trifluorobutoxy)benzaldehyde

    InChI

    InChI=1S/C11H10ClF3O2/c12-9-6-8(7-16)2-3-10(9)17-5-1-4-11(13,14)15/h2-3,6-7H,1,4-5H2

    InChI Key

    WYVYDQCZLQTCPA-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=C(C=C1C=O)Cl)OCCCC(F)(F)F

    Origin of Product

    United States

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